molecular formula C13H14N4O4 B15256891 5-tert-Butyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid

5-tert-Butyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid

Cat. No.: B15256891
M. Wt: 290.27 g/mol
InChI Key: PLOYSMOMQOTVHW-UHFFFAOYSA-N
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Description

5-tert-Butyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid is a complex organic compound that features a triazole ring substituted with a tert-butyl group and a nitrophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-Butyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like ethanol and catalysts such as triethylamine .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

5-tert-Butyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Alkyl halides or aryl halides in the presence of a strong base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various alkyl or aryl substituted triazoles.

Scientific Research Applications

5-tert-Butyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial and anticancer properties.

    Materials Science: Utilized in the development of advanced materials due to its unique structural properties.

    Catalysis: Acts as a catalyst or catalyst precursor in various organic reactions.

Mechanism of Action

The mechanism of action of 5-tert-Butyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the triazole ring can coordinate with metal ions, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    5-tert-Butyl-1-(4-nitrophenyl)-1H-1,2,3-triazole: Similar structure but with a different triazole ring.

    1,3,4-Thiadiazole Derivatives: These compounds share similar biological activities and are used in antimicrobial research.

Uniqueness

5-tert-Butyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both tert-butyl and nitrophenyl groups enhances its stability and reactivity, making it a valuable compound in various research applications.

Properties

Molecular Formula

C13H14N4O4

Molecular Weight

290.27 g/mol

IUPAC Name

5-tert-butyl-1-(4-nitrophenyl)-1,2,4-triazole-3-carboxylic acid

InChI

InChI=1S/C13H14N4O4/c1-13(2,3)12-14-10(11(18)19)15-16(12)8-4-6-9(7-5-8)17(20)21/h4-7H,1-3H3,(H,18,19)

InChI Key

PLOYSMOMQOTVHW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC(=NN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O

Origin of Product

United States

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